molecular formula C18H20N2O3 B14272423 Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester CAS No. 170102-27-9

Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester

Cat. No.: B14272423
CAS No.: 170102-27-9
M. Wt: 312.4 g/mol
InChI Key: JAKVBNPGDNYRRK-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinecarboxylic acid moiety, a benzoyl group, and a phenyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with benzoyl chloride and phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, methyl ester
  • Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, ethyl ester
  • Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, propyl ester

Uniqueness

Hydrazinecarboxylic acid, 2-benzoyl-2-(1,1-dimethylethyl)-, phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

170102-27-9

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

phenyl N-[benzoyl(tert-butyl)amino]carbamate

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)20(16(21)14-10-6-4-7-11-14)19-17(22)23-15-12-8-5-9-13-15/h4-13H,1-3H3,(H,19,22)

InChI Key

JAKVBNPGDNYRRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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